molecular formula C17H17N5O B2482536 Ddx3-IN-1

Ddx3-IN-1

Cat. No.: B2482536
M. Wt: 307.35 g/mol
InChI Key: YIIUGRJFJAHCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DDX3-IN-1 is a compound known for its inhibitory effects on the DEAD-box polypeptide 3 (DDX3) enzyme. DDX3 is an ATP-dependent RNA helicase involved in various cellular processes, including RNA metabolism, translation, and cell cycle regulation. This compound has shown potential in antiviral and anticancer research due to its ability to inhibit the activity of DDX3, making it a valuable compound for scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DDX3-IN-1 involves the preparation of a 7-azaindole derivative. One such derivative, {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol}, is synthesized through a series of reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DDX3-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product stability.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

DDX3-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

DDX3-IN-1 exerts its effects by inhibiting the ATPase and RNA helicase activities of DDX3. This inhibition disrupts the normal functions of DDX3 in RNA metabolism, leading to altered translation and gene expression. The compound binds to the ATP-binding site of DDX3, preventing the hydrolysis of ATP and subsequent unwinding of RNA duplexes. This mechanism is crucial for its antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to DDX3-IN-1 in terms of their inhibitory effects on DDX3. These include:

Uniqueness of this compound

This compound is unique due to its high specificity and potency in inhibiting DDX3. It has shown significant antiviral activity against HIV and Hepatitis C virus, as well as potential anticancer effects. Its ability to target the ATP-binding site of DDX3 with high affinity makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

1-(2-methylphenyl)-3-[4-(4-methyltriazol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-5-3-4-6-16(12)19-17(23)18-14-7-9-15(10-8-14)22-11-13(2)20-21-22/h3-11H,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIUGRJFJAHCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C=C(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.